4-Cyclopropyl-2-fluoroaniline
Overview
Description
4-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring. This compound is a colorless to pale yellow solid and is known for its aromatic properties and strong amine functionality .
Mechanism of Action
Target of Action
It is used in the synthesis of arylamide derivatives, which are known to act as raf/mek complex stabilizers and/or mek inhibitors . These targets play a crucial role in the MAPK/ERK pathway, which is involved in cell division and differentiation.
Mode of Action
As a component in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it likely contributes to the inhibition of the mapk/erk pathway . This inhibition can prevent the over-proliferation of cells, which is a common characteristic of cancerous growths.
Biochemical Pathways
The compound is involved in the MAPK/ERK pathway through its role in the synthesis of RAF/MEK complex stabilizers and/or MEK inhibitors . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal on this pathway is often triggered by growth factors and its inhibition can prevent the over-proliferation of cells.
Result of Action
Given its role in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it is likely that the compound contributes to the inhibition of the mapk/erk pathway . This could potentially result in the prevention of cell over-proliferation, a characteristic of cancerous growths.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions likely contribute to the stability of the compound and may influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical and physiological outcomes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization within cells can impact the overall efficacy and safety of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Cyclopropyl-2-fluoroaniline involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. The reaction typically uses powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions for about 17 hours .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-Cyclopropyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It serves as a precursor for the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Cyclopropyl-2-chloroaniline
- 4-Cyclopropyl-2-bromoaniline
- 4-Cyclopropyl-2-iodoaniline
Comparison: 4-Cyclopropyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclopropyl-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYUOTZNRAIMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602484 | |
Record name | 4-Cyclopropyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-89-4 | |
Record name | 4-Cyclopropyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.